3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
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Overview
Description
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is an organic compound belonging to the isochromane family. It is a bicyclic compound consisting of a benzene ring fused to a seven-membered lactam ring. It is an amide derivative of isochroman, and its chemical formula is C10H9NO.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can be synthesized through various methods. One common approach involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides. This method yields highly functionalized 3-isochromanones under mild reaction conditions . Another approach involves the enantioselective synthesis of α-quaternary isochromanes by combining oxidative aminocatalysis and gold catalysis .
Industrial Production Methods: Industrial production methods for isochromane-3-carboxamide typically involve the use of palladium catalysts. For example, isochroman-3-ones can be prepared from 1,3-bis-(halomethyl)-benzenes, carbon monoxide, and water over a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions: 3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include achiral dirhodium salts, chiral N,N′-dioxide–metal complexes, and α-diazoketones. These reagents facilitate reactions such as Z-selective-1,3-OH insertion/aldol cyclization .
Major Products Formed: The major products formed from these reactions include highly functionalized 3-isochromanones and benzo-fused δ-lactones bearing vicinal quaternary stereocenters .
Scientific Research Applications
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has a wide range of scientific research applications. It is used in the synthesis of various bioactive compounds and natural products. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals with central nervous system, antitumor, antimicrobial, and anti-inflammatory properties . Additionally, it has applications in the industry for the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of isochromane-3-carboxamide involves its interaction with molecular targets and pathways. For example, similar compounds like 8-methoxycoumarin-3-carboxamides exhibit anticancer activity by targeting caspase-3/7 and β-tubulin polymerization . Although specific studies on isochromane-3-carboxamide are limited, it is likely to have similar mechanisms of action due to its structural similarity.
Comparison with Similar Compounds
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can be compared with other similar compounds such as isocoumarins and 3,4-dihydroisocoumarins. These compounds share structural similarities and have similar pharmacological properties. For instance, isocoumarins are known for their valuable pharmacological properties, including antimicrobial and anti-inflammatory activities . Another similar compound is coumarin-3-carboxamide, which has shown potential in inhibiting the growth of cancer cells .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and bioactive compounds.
Biological Activity
3,4-Dihydro-1H-2-benzopyran-3-carboxamide is a compound belonging to the class of benzopyrans, which are characterized by their fused benzene and pyran rings. This compound has garnered attention due to its potential biological activities, including anticancer, neuroprotective, and enzyme inhibitory properties. This article summarizes the current understanding of its biological activity based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11NO2, with a molecular weight of approximately 179.20 g/mol. The structure includes a carboxamide functional group which enhances its reactivity and biological interactions.
Anticancer Activity
Research indicates that benzopyran derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Compounds similar to this compound have been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The anticancer effects are often attributed to the compound's ability to interact with specific molecular targets involved in cell signaling pathways that regulate growth and survival.
Case Study: Anticancer Effects
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The compound was found to induce apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.
Neuroprotective Effects
The compound has also shown promise in neuroprotection. Research suggests that it may inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease:
- Inhibition of MAO : In vitro studies have demonstrated that this compound exhibits inhibitory activity against MAO-A and MAO-B .
- Potential for Treating Depression : The inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and norepinephrine, which may alleviate symptoms of depression .
Case Study: Neuroprotective Potential
In a recent study, derivatives of benzopyran were screened for their ability to inhibit MAO enzymes. Compounds showed varying degrees of inhibition with some achieving IC50 values below 5 µM, indicating strong potential for further development as therapeutic agents for mood disorders .
Enzyme Inhibition
Apart from MAO inhibition, studies have explored the effects of this compound on cholinesterases (AChE and BChE):
- Cholinesterase Inhibition : The compound demonstrated selective inhibition against butyrylcholinesterase (BChE), which is crucial for maintaining cholinergic signaling in the brain .
- Implications for Alzheimer's Disease : By inhibiting BChE, the compound may help enhance cholinergic transmission and could be beneficial in treating Alzheimer's disease .
Summary Table of Biological Activities
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSXFDAVKFWNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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